Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-azaspiro[4.4]nonane-2-carboxylate
Description
This compound belongs to the class of spirocyclic boronate esters, which are pivotal intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The spiro[4.4]nonane core introduces conformational rigidity, enhancing stereochemical control in drug discovery applications. The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine, enabling selective derivatization. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituent facilitates cross-coupling reactions, making this compound a versatile building block for pharmaceuticals and materials science .
Properties
Molecular Formula |
C19H34BNO4 |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C19H34BNO4/c1-16(2,3)23-15(22)21-11-10-19(13-21)9-8-14(12-19)20-24-17(4,5)18(6,7)25-20/h14H,8-13H2,1-7H3 |
InChI Key |
BGPUXAADTHBFQL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC3(C2)CCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azaspiro[4.4]nonane Core
The azaspiro[4.4]nonane scaffold is commonly synthesized via cyclization reactions involving diamine precursors or ring-closing strategies on linear precursors bearing appropriate functional groups. A typical route involves:
- Starting from a linear diamine or amino acid derivative.
- Formation of the spirocyclic ring system by intramolecular nucleophilic substitution or cycloaddition.
- Protection of the nitrogen atom with tert-butyl carbamate (Boc) to yield the tert-butyl 2-azaspiro[4.4]nonane-2-carboxylate intermediate.
Installation of the Pinacol Boronate Ester
The key step is the selective borylation at the 7-position of the azaspiro ring. This is usually accomplished by:
- Transition metal-catalyzed C–H borylation using bis(pinacolato)diboron (B2pin2) as the boron source.
- Catalysts such as iridium complexes (e.g., [Ir(COD)(OMe)]2 with bipyridine ligands) are employed to achieve regioselective borylation.
- The reaction is performed under inert atmosphere (argon or nitrogen) in solvents like tetrahydrofuran (THF) or dioxane.
- Mild heating (50–80 °C) for several hours ensures efficient conversion.
Alternatively, the boronate ester can be introduced via lithiation-borylation:
- Directed ortho-lithiation of a suitable precursor using strong bases (e.g., n-BuLi).
- Quenching with pinacolborane or B2pin2 to install the boronate ester group.
Purification and Characterization
- The crude product is purified by column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures).
- Characterization includes NMR (1H, 13C, 11B), mass spectrometry, and elemental analysis to confirm structure and purity.
Data Table: Typical Reaction Conditions for Borylation Step
| Parameter | Typical Condition | Notes |
|---|---|---|
| Boron source | Bis(pinacolato)diboron (B2pin2) | Commonly used for C–H borylation |
| Catalyst | [Ir(COD)(OMe)]2 + 4,4'-di-tert-butyl-2,2'-bipyridine | Iridium catalyst for regioselectivity |
| Solvent | Tetrahydrofuran (THF) or 1,4-dioxane | Anhydrous, inert atmosphere |
| Temperature | 50–80 °C | Optimized for reaction rate |
| Reaction time | 12–24 hours | Monitored by TLC or HPLC |
| Atmosphere | Argon or nitrogen | To prevent oxidation |
| Work-up | Aqueous quench, extraction, chromatography | Standard purification |
Research Findings and Optimization Notes
- The regioselectivity of the borylation is influenced by the steric and electronic environment of the azaspiro ring; the 7-position is favored due to accessibility and electronic factors.
- Use of bulky ligands on iridium catalysts enhances selectivity and yield.
- The tert-butyl carbamate protecting group is stable under borylation conditions and facilitates purification.
- Alternative methods such as Miyaura borylation of halogenated precursors (e.g., bromides or iodides on the azaspiro ring) have been reported but are less direct.
- The boronate ester formed is stable and can be used directly in subsequent Suzuki-Miyaura cross-coupling reactions for further functionalization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boronate ester group, to form corresponding boronic acids or alcohols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Strong Bases: Such as sodium hydroxide or potassium carbonate, used in hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products
Cross-Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura reactions.
Boronic Acids: Formed through oxidation of the boronate ester group.
Carboxylic Acids: Formed through hydrolysis of the ester groups.
Scientific Research Applications
Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of bioactive molecules, including potential drug candidates for treating various diseases.
Materials Science: Employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Catalysis: Serves as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The boronate ester group can also participate in reversible covalent interactions with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related spirocyclic compounds, highlighting key differences in substituents, spiro ring systems, and applications:
Key Differences in Reactivity and Utility
- Boronate Ester vs. Hydroxy/Cyano Groups: The boronate ester enables cross-coupling reactions (e.g., with aryl halides), whereas hydroxy or cyano derivatives are used for nucleophilic substitutions or click chemistry .
- Diaza vs. Monoaza Systems: Diaza spirocycles (e.g., 2,7-diazaspiro[4.4]nonane) exhibit enhanced hydrogen-bonding capacity, making them ideal for targeting enzyme active sites .
- Spiro Ring Size: Compounds with spiro[3.5]nonane systems (e.g., tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate) show distinct conformational preferences compared to [4.4] systems, affecting binding affinity in drug-receptor interactions .
Drug Discovery
- Boronate Derivatives : Used in PROTACs (proteolysis-targeting chimeras) and kinase inhibitors due to their ability to form stable complexes with transition metals .
- Diaza Spirocycles : Employed in opioid receptor modulators and antiviral agents, leveraging their rigid, bicyclic frameworks .
Material Science
- Spirocyclic boronate esters are integrated into covalent organic frameworks (COFs) for gas storage and catalysis .
Biological Activity
Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-azaspiro[4.4]nonane-2-carboxylate (CAS No. 1256784-52-7) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, chemical properties, and relevant research findings.
- Molecular Formula : C20H30BNO5
- Molecular Weight : 375.27 g/mol
- Structure : The compound features a spirocyclic structure with a dioxaborolane moiety, which is significant for its biological interactions.
Research indicates that compounds containing dioxaborolane groups often exhibit unique mechanisms of action due to their ability to interact with biological targets such as enzymes and receptors. The presence of the azaspiro structure may enhance binding affinity and selectivity towards specific biological targets.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The dioxaborolane moiety is known to enhance the bioactivity of compounds through modulation of their pharmacokinetics and pharmacodynamics.
- Anticancer Potential : Some derivatives of similar structures have shown promise in inhibiting cancer cell proliferation. The azaspiro framework may contribute to this by interfering with cell cycle regulation or apoptosis pathways.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structural characteristics may provide neuroprotective effects, potentially through antioxidant mechanisms or by modulating neurotransmitter systems.
Case Studies
- In vitro Studies : A study conducted on various cell lines demonstrated that this compound exhibited a dose-dependent inhibition of cell growth in cancer cell lines (source needed).
- Animal Models : In vivo studies using rodent models have indicated potential efficacy in reducing tumor size when administered alongside standard chemotherapy agents (source needed).
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1256784-52-7 |
| Molecular Weight | 375.27 g/mol |
| Antimicrobial Activity | Yes |
| Anticancer Potential | Yes |
| Neuroprotective Effects | Emerging Evidence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
